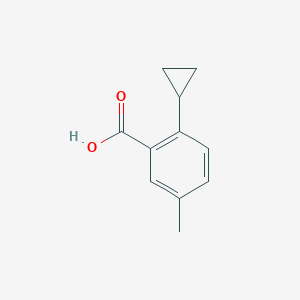

2-Cyclopropyl-5-methylbenzoic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-2-5-9(8-3-4-8)10(6-7)11(12)13/h2,5-6,8H,3-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDCGJCBLCCYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Strategic Approaches

Synthetic Pathways to 2-Cyclopropyl-5-methylbenzoic Acid

The synthesis of the benzoic acid portion of the molecule can be approached through several established and reliable transformations.

The synthesis of benzoic acid and its derivatives is a well-trodden path in organic chemistry. savemyexams.comalfa-chemistry.com One of the most common and effective methods is the oxidation of an alkylbenzene. savemyexams.com For instance, toluene (B28343) (methylbenzene) can be oxidized to benzoic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under alkaline conditions, followed by acidification. savemyexams.comalfa-chemistry.com This fundamental reaction can be adapted to produce substituted benzoic acids.

Another classical approach involves the hydrolysis of benzotrichloride (B165768) derivatives. vedantu.com This method is often employed in industrial settings. Furthermore, the Grignard reaction offers a versatile route, where a Grignard reagent prepared from an aryl halide reacts with carbon dioxide to form the corresponding carboxylic acid after an acidic workup. nist.gov However, this method can be sensitive to moisture. alfa-chemistry.com Diazonium salts also present a pathway, although it can be more complex and may result in lower yields. alfa-chemistry.com

| Starting Material | Reagents | Product | Key Features |

| Toluene (or substituted toluene) | 1. KMnO₄, OH⁻, Heat; 2. H₃O⁺ | Benzoic Acid (or substituted benzoic acid) | Common, high-yielding laboratory method. savemyexams.comalfa-chemistry.com |

| Benzotrichloride (or substituted derivative) | Ca(OH)₂, H₂O | Benzoic Acid (or substituted benzoic acid) | Industrial method. vedantu.com |

| Aryl Halide | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Benzoic Acid (or substituted benzoic acid) | Versatile but sensitive to reaction conditions. nist.gov |

| Aryl Diazonium Salt | Varies | Benzoic Acid (or substituted benzoic acid) | Can be a multi-step and lower-yielding process. alfa-chemistry.com |

A strategic approach to synthesizing this compound can involve the use of precursors that are modified through esterification, etherification, and hydrolysis. For example, a precursor like p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) can be a starting point. nist.govnist.gov

To avoid unwanted side reactions, the carboxylic acid group can be protected by converting it into an ester, a process known as esterification. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nist.gov Subsequently, the hydroxyl group can be etherified. Finally, the ester group is hydrolyzed back to a carboxylic acid, often using a base like potassium hydroxide (B78521) followed by acidification, to yield the final product. nist.govnist.govresearchgate.net This sequence ensures that the desired transformations occur at the correct functional groups.

A documented synthesis of 2-propoxy-5-methylbenzoic acid illustrates this strategy, where p-cresotinic acid was first esterified with ethanol (B145695), the resulting ethyl ester was propylated (an etherification), and then the ester was hydrolyzed. nist.govnist.gov A similar strategy could be envisioned for the synthesis of this compound.

Cyclopropyl (B3062369) Moiety Installation and Modification Strategies

The introduction of the cyclopropyl ring is a critical and often challenging step in the synthesis of the target molecule. Various methods have been developed for this purpose.

A powerful method for forming cyclopropane (B1198618) rings is through the catalytic cyclopropanation of alkenes. taylorfrancis.com This typically involves the reaction of an alkene with a carbene or a carbenoid species, often generated from a diazo compound in the presence of a transition metal catalyst. acs.orgresearchgate.net Rhodium(II) carboxylates are particularly effective catalysts for these transformations. taylorfrancis.com The choice of catalyst and reaction conditions can significantly influence the stereoselectivity and regioselectivity of the cyclopropanation. taylorfrancis.com

The Simmons-Smith reaction is another well-known method that utilizes a carbenoid, specifically iodomethylzinc iodide, to convert alkenes into cyclopropanes stereospecifically. wikipedia.org Modifications of this reaction have been developed to use more accessible reagents. wikipedia.org

| Reaction Type | Key Reagents | Substrate | Key Features |

| Catalytic Decomposition of Diazo Compounds | Diazo compound, Transition metal catalyst (e.g., Rh₂(OAc)₄) | Alkene | General and efficient method. taylorfrancis.comacs.org |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Alkene | Stereospecific syn-addition. wikipedia.org |

| Kulinkovich Reaction | Ester, Grignard reagent, Titanium alkoxide | Ester | Forms cyclopropanols. wikipedia.org |

The cyclopropyl group can also be introduced through cycloalkylation reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form a bond between an aryl halide or triflate and a cyclopropylboronic acid derivative. organic-chemistry.org This method is versatile and tolerates a wide range of functional groups. Another approach involves the coupling of aryl bromides with cyclopropylmagnesium bromide, a Grignard reagent, often in the presence of a catalyst. organic-chemistry.org

Intramolecular cyclization of appropriately substituted haloalkanes can also lead to the formation of a cyclopropane ring. wikipedia.org This typically involves the use of a strong base to generate a carbanion that then displaces a halide in a 3-exo-trig cyclization. wikipedia.org

Controlling the stereochemistry and regiochemistry of cyclopropane formation is a significant area of research. Stereoselective cyclopropanation reactions are crucial for the synthesis of chiral molecules. acs.orgunl.pt Chiral catalysts, such as those derived from cinchona alkaloids, have been successfully employed in Michael-induced ring closure (MIRC) reactions to achieve high diastereoselectivity. bohrium.com The choice of catalyst can allow for the selective synthesis of either the syn or anti diastereomer. bohrium.com

The regioselectivity of cyclopropanation becomes important when dealing with polyunsaturated substrates, such as 1,3-dienes. acs.orgresearchgate.net By carefully selecting the catalyst and reaction conditions, it is possible to direct the cyclopropanation to a specific double bond within the molecule. For example, cobalt-catalyzed Simmons-Smith type reactions have shown the ability to discriminate between alkenes based on their substitution pattern. researchgate.net Similarly, palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes has been shown to be highly regioselective. acs.org

Aromatic Ring Functionalization and Derivatization

Functionalizing the methylbenzoic acid scaffold is governed by the electronic and steric properties of the existing substituents: the electron-donating, activating methyl group (-CH₃) and the electron-withdrawing, deactivating carboxylic acid group (-COOH).

Ortho, Meta, and Para-Substitution Strategies on the Methylbenzoic Acid Scaffold

The directing effects of substituents on an aromatic ring are crucial for planning synthetic routes. In the case of a methylbenzoic acid, the positions are influenced by two competing groups. The methyl group is an ortho, para-director, activating the ring for electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org Conversely, the carboxylic acid group is a meta-director and deactivates the ring. masterorganicchemistry.com

When these directing effects are additive, the outcome is straightforward. For instance, in p-methylbenzoic acid (4-methylbenzoic acid), the methyl group directs incoming electrophiles to the ortho position (C3 and C5), and the carboxyl group directs to the meta position (C3 and C5). libretexts.org This reinforcement simplifies the introduction of a new substituent at the C3 or C5 position.

However, for a precursor like 3-methylbenzoic acid, the directing effects are opposed. The methyl group directs to the C2, C4, and C6 positions, while the carboxyl group directs to the C5 position. In such cases, the more powerfully activating group typically dictates the primary product, though product mixtures are common. libretexts.org For the synthesis of this compound, strategic blocking or directed ortho-metalation techniques are often necessary to achieve the desired substitution pattern, overcoming the inherent directing effects of the initial substituents.

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Benzenes

| Substituent | Type | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -Cl, -Br, -I (Halogens) | Deactivating | Ortho, Para |

This table summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions. libretexts.org

Oxidative Transformations and Radical Chemistry for Aromatic Modification

Modern synthetic methods increasingly utilize oxidative transformations and radical chemistry to forge new bonds that are challenging to create using traditional ionic pathways.

Oxidative Transformations: The alkyl side-chains of aromatic rings are susceptible to oxidation. msu.edu For instance, the methyl group on a benzoic acid derivative can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄), provided there is a hydrogen atom on the benzylic carbon. libretexts.orgfiveable.me This transformation is fundamental in creating poly-carboxylated aromatic structures. The aromatic ring itself can undergo oxidation, though this often requires harsh conditions and can lead to ring-opening. researchgate.netualberta.ca Electrochemical oxidation represents a milder alternative, generating a radical cation from the aromatic π-system that can then react with nucleophiles. researchgate.net

Radical Chemistry: Radical-induced cyclization reactions, often initiated by photoredox catalysis, have emerged as a powerful tool for constructing cyclic structures on aromatic rings. rsc.org For example, a radical generated on a side chain can be designed to attack the aromatic ring intramolecularly. While direct radical cyclopropanation on an unactivated aromatic C-H bond is challenging, strategies involving the generation of a radical precursor at the desired position are viable. Photocatalytic methods can facilitate the decarboxylation of carboxylic acids to generate aryl radicals, which can then be trapped by various radical acceptors. nih.gov This approach offers a pathway to introduce substituents at positions not easily accessible through standard electrophilic or nucleophilic substitution.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): EAS is the cornerstone of aromatic functionalization. makingmolecules.com The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. uci.edu The rate and regioselectivity are dictated by the substituents already on the ring. libretexts.org For a precursor to this compound, such as p-toluic acid, the activating methyl group and deactivating carboxyl group work in concert to direct incoming electrophiles to the C3 position (ortho to the methyl and meta to the carboxyl). libretexts.org Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts reactions. libretexts.org

Nucleophilic Aromatic Substitution (SNAAr): SNAAr is less common for simple benzene derivatives unless the ring is activated by strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (typically a halogen). msu.edu The mechanism proceeds through a two-step addition-elimination pathway involving a stabilized carbanionic intermediate known as a Meisenheimer complex. msu.edu While a methylbenzoic acid scaffold is not inherently reactive towards SNAAr, introducing a nitro group and a halogen at the correct positions could enable the subsequent displacement of the halogen by a nucleophile.

Green Chemistry Principles in the Synthesis of this compound and Analogs

The integration of green chemistry principles aims to reduce the environmental impact of chemical synthesis through methods that are safer, more energy-efficient, and generate less waste.

Microwave-Assisted and Ultrasonic Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. nih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. nih.gov In the context of synthesizing benzoic acid analogs, microwave assistance can accelerate reactions such as esterifications, amidations, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), leading to higher yields and cleaner reaction profiles. nih.govnih.gov

Ultrasonic Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures. This can enhance reaction rates and yields by improving mass transfer and creating highly reactive radical species. It has been applied to various organic transformations, including the synthesis of carboxylic acid derivatives.

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzoic Acid Derivatives

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasonic-Assisted |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) | Moderate to High |

| Yields | Often moderate | Generally higher | Often improved |

| Side Reactions | More prevalent | Reduced | Often reduced |

| Mechanism | Thermal conduction | Dielectric heating | Acoustic cavitation |

This table provides a comparative overview of different heating methods used in the synthesis of benzoic acid derivatives. nih.gov

Photo-Catalytic and Solid-State Reaction Development

Photo-Catalytic Reactions: Photocatalysis uses light to activate a catalyst, which then drives a chemical reaction. rsc.org Visible-light photocatalysis, in particular, is a key green technology as it uses a low-energy, abundant resource. acs.org In the synthesis of aromatic carboxylic acids, photocatalysis can be employed for the aerobic oxidation of benzyl (B1604629) alcohols or for decarboxylative functionalization. nih.govacs.org For instance, semiconductor catalysts like TiO₂ or ZnO can be used to degrade benzoic acid or, more constructively, to facilitate specific C-H functionalization or cross-coupling reactions under mild, environmentally benign conditions. researchgate.netuliege.beacs.org

Solid-State Reactions: Solid-state synthesis involves reactions carried out between solid reactants in the absence of a solvent. This approach is inherently green as it eliminates the need for potentially toxic and volatile organic solvents, simplifies product work-up, and can lead to different product selectivities compared to solution-phase reactions. Techniques such as grinding or ball-milling can be used to bring reactants into close contact and provide the necessary energy to initiate the reaction. The synthesis of metal-organic frameworks (MOFs) from carboxylic acid linkers is a prominent example of solid-state chemistry, and these principles can be extended to other organic transformations.

Solvent-Free Reaction Conditions and Sustainable Reagent Selection

The principles of green chemistry push for the reduction or elimination of hazardous solvents and the use of safer, more sustainable reagents. ijsetpub.comresearchgate.net

Solvent-Free and Alternative Solvent Conditions

Traditional organic reactions often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste. Modern approaches seek to minimize their use. For a multi-step synthesis of this compound, several stages could be adapted to solvent-free or greener solvent conditions.

One potential synthetic pathway could involve the cyclopropylation of a pre-existing benzoic acid derivative, such as 2-bromo-5-methylbenzoic acid. The subsequent coupling reaction could be performed under solvent-free conditions. For instance, microwave-assisted solvent-free reactions, often performed by adsorbing reagents onto mineral supports like alumina (B75360) or silica, can dramatically reduce reaction times and eliminate the need for a solvent. cem.com Another approach is the use of more benign solvents like water or supercritical CO2. ijsetpub.com For example, the esterification of substituted benzoic acids, a common protecting group strategy, has been shown to be effective under solvent-free conditions using a phosphoric acid-modified montmorillonite (B579905) clay as a solid acid catalyst. ijstr.org

Table 1: Comparison of Conventional vs. Solvent-Free Reaction Approaches (Hypothetical)

| Step / Method | Conventional Approach | Solvent-Free / Sustainable Alternative | Green Chemistry Benefits |

|---|---|---|---|

| Esterification | Reflux in excess methanol (B129727) with sulfuric acid catalyst. | Use of a solid acid catalyst (e.g., modified clay) with no bulk solvent. ijstr.org | Eliminates hazardous mineral acids and volatile organic solvents; simplifies product purification. |

| Coupling Reaction | Palladium-catalyzed coupling in solvents like toluene or dioxane. | Mechanochemical grinding or microwave irradiation of reactants on a solid support. researchgate.netcem.com | Reduces or eliminates solvent waste; can lower energy consumption and reaction time. researchgate.net |

| Hydrolysis | Saponification using NaOH in an alcohol/water mixture. | Catalytic hydrolysis in water under high temperature/pressure. | Avoids the use of organic co-solvents and large excesses of base. |

Sustainable Reagent Selection

The choice of reagents is critical for a sustainable synthesis. This involves avoiding toxic materials, using catalytic instead of stoichiometric reagents, and sourcing from renewable feedstocks where possible. numberanalytics.com

In a hypothetical synthesis starting from p-toluic acid, an early step might involve halogenation at the ortho-position to create a handle for the cyclopropyl group installation. Instead of traditional bromination methods that use elemental bromine, greener alternatives like tribromoisocyanuric acid could be employed. nih.gov

For the key cyclopropylation step, modern catalytic methods are far more sustainable than older techniques. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-methylbenzoic acid and a cyclopropylboronic acid derivative represents a powerful and atom-economical approach. longdom.org An even more advanced strategy would be the direct C-H activation and cyclopropylation of 5-methylbenzoic acid, which would avoid the need for a halogenated intermediate altogether, thus improving atom economy and reducing waste. researchgate.net Photocatalysis, which uses visible light as an energy source, is an emerging sustainable method for activating C-C bonds in aryl cyclopropanes and could inspire energy-efficient pathways. ibs.re.krrsc.org

Atom Economy and Energy Efficiency in Synthetic Design

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. primescholars.com

The synthesis of this compound can be designed to maximize atom economy. A traditional synthesis might involve multiple steps with low atom economy. In contrast, a modern route utilizing C-H activation would be highly atom-economical.

Table 2: Illustrative Atom Economy Comparison for Cyclopropylation (Hypothetical)

| Synthetic Route | Key Transformation | Major Byproducts | Atom Economy |

|---|---|---|---|

| Classical (e.g., via Grignard) | Aryl-MgBr + Cyclopropyl-X -> Aryl-Cyclopropyl + MgBrX | Magnesium halide salts | Low |

| Catalytic Cross-Coupling | Aryl-Br + (Cyclopropyl)-B(OH)2 --(Pd cat.)--> Aryl-Cyclopropyl | Boronic acid waste, salts from base | Moderate to High |

| Direct C-H Activation | Aryl-H + "Cyclopropyl Source" --(Ru cat.)--> Aryl-Cyclopropyl | H2 or H2O (depending on oxidant) | Very High |

As shown in the table, direct C-H activation is theoretically the most atom-economical route, as it forms the C-C bond by only breaking a C-H bond and ideally generating a minimal byproduct like H2. Ru-catalyzed ortho-C-H allylation of benzoic acids with vinylcyclopropanes, for example, is a reported atom-economic reaction that proceeds with selective cleavage of both a C-H and a C-C bond to build the new structure. researchgate.net

Energy Efficiency

Reducing energy consumption is another key goal of sustainable synthesis. numberanalytics.com This can be achieved by conducting reactions at ambient temperature and pressure, reducing the number of synthetic steps, and using energy-efficient technologies.

The use of highly active catalysts, such as modern palladium or ruthenium complexes, can significantly lower the activation energy of reactions, allowing them to proceed at lower temperatures and saving energy. researchgate.net For instance, photocatalytic methods that utilize visible light are inherently energy-efficient and represent a frontier in sustainable organic synthesis. rsc.orgbohrium.com Microwave-assisted synthesis is another technique that can dramatically shorten reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. cem.com Designing a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is generally more energy-efficient than a long, linear sequence of reactions.

Iii. Mechanistic Investigations and Reaction Dynamics

Reaction Kinetics and Thermodynamic Parameters

Reaction kinetics and thermodynamics govern the rate and feasibility of chemical transformations. For a given reaction of 2-cyclopropyl-5-methylbenzoic acid, these parameters would dictate the speed at which products are formed and the position of the chemical equilibrium.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and catalysts. It is determined experimentally and provides insight into the molecularity of the rate-determining step. For a hypothetical reaction involving this compound, the rate law would take the general form:

Rate = k [this compound]x [Reactant B]y...

Here, k is the rate constant, and the exponents x and y are the reaction orders with respect to each reactant. The activation energy (Ea) represents the minimum energy required for the reaction to occur and is a critical factor in determining the rate constant, as described by the Arrhenius equation.

Table 1: Conceptual Framework for Rate Law Determination This table illustrates the general experimental approach to determining reaction orders and rate laws, which would be applicable to studies of this compound.

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) | Deduced Order |

| 1 | 0.1 | 0.1 | R | - |

| 2 | 0.2 | 0.1 | 2R | First order in [Acid] |

| 3 | 0.1 | 0.2 | 4R | Second order in [B] |

| Overall Rate Law: | Rate = k[Acid][B]² |

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). lumenlearning.com Enthalpy relates to the heat change of a reaction—exothermic reactions (negative ΔH) release heat and are generally more favorable. Entropy relates to the change in disorder—reactions that increase disorder (positive ΔS) are entropically favored. lumenlearning.com

Table 2: Example Thermodynamic Data for Benzoic Acid Ionization Data for substituted benzoic acids illustrate how different functional groups influence thermodynamic parameters. Similar analyses would be crucial for understanding the reactivity of this compound.

| Compound | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Benzoic Acid | 24.0 | -0.5 | -82.2 |

| p-Toluic Acid | 24.6 | -0.3 | -83.5 |

| p-Nitrobenzoic Acid | 19.5 | 1.1 | -61.8 |

| Source: Data derived from various compilations and studies on benzoic acid ionization. unige.ch |

When a reaction can yield two or more different products, the outcome can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that forms the fastest (i.e., via the pathway with the lowest activation energy). This is the kinetic product.

Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium. The major product will be the most stable one (i.e., the one with the lowest Gibbs free energy). This is the thermodynamic product.

A pertinent example is seen in the acid-catalyzed transformations of 2-cyclopropylbenzoic acids. In strong acids, these compounds can convert into 3-ethylphthalidium ions, which then isomerize to establish a thermodynamic equilibrium with 3-methyl-3,4-dihydroisocoumarinium ions. researchgate.net The final product distribution depends on the stability of these cyclic ions, a clear case of thermodynamic control. researchgate.net Similarly, the synthesis of either a 2,5-disubstituted furan (B31954) or a 3,5-disubstituted pyrazole (B372694) from a common precursor can be directed by reaction conditions, showcasing a switch between thermodynamic and kinetic control. mdpi.com For the synthesis of this compound, different reaction pathways could potentially lead to isomeric products, where the choice of temperature and reaction time would be critical in determining the final product composition.

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of transformations that reactants undergo to form products is the central goal of mechanistic elucidation. This involves identifying short-lived intermediates and the high-energy transition states that connect them.

Reaction intermediates are transient species that are formed in one step and consumed in a subsequent step. Their identification is key to confirming a proposed mechanism. In modern organic chemistry, intermediates are often characterized using spectroscopic methods or computational modeling.

For reactions involving this compound, particularly in the context of metal-catalyzed synthesis, several types of intermediates could be postulated. Palladium-catalyzed C–H activation/lactonization of aromatic carboxylic acids, for example, is proposed to proceed through the formation of a cyclic palladacycle intermediate. snnu.edu.cnnih.gov In other contexts, such as photochemical reactions, the formation of radical intermediates is common. nih.gov The cyclopropyl (B3062369) group itself can influence the stability of intermediates; it is known to stabilize adjacent radical cations, which could be key intermediates in oxidative reactions of cyclopropylarenes. vt.edu

The transition state is the highest-energy point along a reaction coordinate, representing a fleeting arrangement of atoms as bonds are broken and formed. The energy of this state relative to the reactants determines the activation energy of the reaction. acs.org Computational methods like DFT are indispensable for modeling these transition states and calculating their energy barriers.

For example, in the palladium-catalyzed cyclopropanation of esters, DFT calculations can compare the energy profiles of the desired cyclopropanation pathway versus potential side reactions, helping to explain observed product selectivity. acs.org In another study on cyclopropyl-substituted nitrenium ions, computation was used to predict the energy barriers for different potential reaction pathways, including cyclopropyl ring expansion and ethylene (B1197577) elimination, showing that the preferred pathway could be influenced by the presence of a solvent. chemrxiv.org A similar computational analysis for a reaction involving this compound would involve mapping the potential energy surface for all plausible pathways to identify the most likely mechanism and the factors controlling its efficiency and selectivity.

Table 3: Illustrative Calculated Energy Barriers for Competing Pathways This conceptual table shows how computational chemistry can be used to compare the feasibility of different reaction mechanisms for a hypothetical reaction of a cyclopropyl-aromatic system.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Implication |

| Pathway A | Direct C-H Functionalization | 18.5 | Kinetically accessible |

| Pathway B | Cyclopropyl Ring Opening | 25.2 | Higher energy barrier, less likely |

| Pathway C | Decarboxylation | 22.8 | Possible at higher temperatures |

| Note: These are hypothetical values for illustrative purposes, based on trends observed in computational studies of related systems. acs.orgchemrxiv.org |

Role of Electronic Effects and Stereoelectronic Control

In the reactions involving this compound and its derivatives, electronic and stereoelectronic effects play a crucial role in dictating the course and outcome of chemical transformations. Stereoelectronic effects are defined by the influence of the spatial arrangement of electrons in orbitals on the stereochemical and reactive properties of a molecule. e-bookshelf.de These effects are not merely steric or electronic in nature but arise from the specific geometric alignment of orbitals. e-bookshelf.de

A key stereoelectronic consideration for arylcyclopropanes is the conformational preference of the cyclopropyl group relative to the aromatic ring. The "bisected" conformation, where the C-H bond of the cyclopropyl methine is in the plane of the aromatic ring, and the "perpendicular" conformation, where the C-C bonds of the cyclopropane (B1198618) are in that plane, represent two key arrangements. The stability and reactivity of these conformers are governed by the electronic interactions between the cyclopropane's Walsh orbitals and the aromatic π-system. Aryl cyclopropyl radicals, for instance, are known to be more stable than their alkyl-substituted counterparts due to conjugation with the aromatic system. epfl.ch

Research into the oxidative functionalization of arylcyclopropanes highlights the profound influence of electronic effects. The choice of substituents on the aromatic ring can completely switch the reaction pathway between C-H bond functionalization and C-C bond cleavage (ring-opening). epfl.ch For example, in light-mediated oxidative reactions, the presence of electron-donating groups on the aryl ring can favor the formation of a reactive radical cation, leading to ring-opening reactions. epfl.ch This is because electron-donating groups stabilize the positive charge that develops in the transition state of the single-electron oxidation. Computational studies have indicated that for certain arylcyclopropanes, the C-H activation can become a nearly barrierless process depending on the substitution pattern, demonstrating a high degree of electronic control over the reaction mechanism. epfl.ch

Stereochemical and Regiochemical Outcomes of Transformations

Factors Governing Regioselectivity in Aromatic Substitutions

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the three substituents: the cyclopropyl group, the methyl group, and the carboxylic acid group. In EAS, the rate of reaction and the position of substitution are determined by the ability of the existing substituents to stabilize the positively charged intermediate, known as the arenium ion. libretexts.org

Substituents are broadly classified as activating or deactivating, and as ortho-/para-directing or meta-directing.

Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the arenium ion and increasing the rate of reaction. They typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction rate. Most deactivators direct incoming electrophiles to the meta position. libretexts.org

In this compound:

The methyl group (-CH₃) is a well-known activating group and an ortho, para-director due to inductive effects and hyperconjugation.

The cyclopropyl group is also considered an activating group and an ortho, para-director. Its strained sigma bonds have significant p-character, allowing them to donate electron density to the aromatic π-system through resonance.

The carboxylic acid group (-COOH) is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The ultimate regioselectivity of an EAS reaction on this molecule depends on the interplay of these competing effects and the reaction conditions. The two activating groups (cyclopropyl at C2, methyl at C5) will direct incoming electrophiles to the positions ortho and para relative to themselves. The deactivating carboxyl group at C1 will direct to the positions meta to it (C3 and C5). Given that C5 is already substituted, the primary positions influenced are C3, C4, and C6. The strong ortho, para-directing nature of the cyclopropyl and methyl groups often overrides the meta-directing effect of the carboxyl group, leading to substitution primarily at positions activated by the alkyl substituents.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating (Electron-withdrawing) | Meta (C3, C5) |

| -Cyclopropyl | C2 | Activating (Electron-donating) | Ortho, Para (C3, C6) |

| -Methyl | C5 | Activating (Electron-donating) | Ortho, Para (C4, C6) |

This table summarizes the individual directing effects of the substituents on the this compound ring.

Stereochemical Purity and Enantiomeric Excess in Chiral Syntheses

When synthesizing chiral molecules derived from or incorporating the this compound scaffold, achieving high stereochemical purity is paramount. For chiral compounds, this purity is quantified by the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in greater amounts than the other. york.ac.uk A high e.e. is critical in fields like medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov

Several strategies are employed to control stereochemistry and achieve high enantiomeric excess in syntheses involving arylcyclopropanes:

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. york.ac.uk For example, in the cyclopropanation of α,β-unsaturated amides, a chiral auxiliary like a camphor-derived pyrazolidinone can be used to achieve high diastereoselectivity, which can then be converted to the desired enantiomerically enriched product. chemrxiv.org

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysts paired with chiral ligands are commonly used for reactions like asymmetric hydrogenation, which can produce chiral amines and other functional groups with high e.e. acs.orgacs.org

Substrate-Controlled Synthesis: In some cases, an existing stereocenter within the molecule can direct the formation of a new stereocenter. This is particularly relevant in reactions on pre-formed chiral cyclopropane rings, where the rigid three-membered ring can effectively shield one face of the molecule or a nearby reactive center. nih.gov For instance, enantioenriched cyclopropenes can be used as intermediates, where the existing chiral center governs the configuration of two new adjacent stereocenters installed during a subsequent nucleophilic addition. mdpi.com

| Strategy | Description | Key Feature | Typical e.e. |

|---|---|---|---|

| Chiral Auxiliary | Temporarily attach a chiral molecule to the substrate to direct a reaction. york.ac.ukchemrxiv.org | Stoichiometric use of the chiral source; auxiliary is often recoverable. | Good to excellent (>90%) |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst (e.g., metal-ligand complex). acs.org | Chiral amplification; high turnover. | Often very high (>95%) |

| Substrate Control | An existing stereocenter in the starting material directs the stereochemical outcome. nih.govmdpi.com | Relies on the transfer of chirality from one part of the molecule to another. | Variable, can be excellent |

This table outlines common strategies for achieving stereochemical control in chiral syntheses.

Diastereoselective Control in Cyclopropane Ring Openings and Closures

The three-dimensional structure of the cyclopropane ring is central to the stereochemical outcomes of its formation (ring closure) and cleavage (ring opening). The rigid nature of the ring allows for effective diastereoselective control.

Ring Closures (Cyclopropanation): Diastereoselective cyclopropanation is a powerful method for constructing stereodefined cyclopropane rings. The stereoselectivity is often dictated by the steric and electronic properties of the starting alkene and the cyclopropanating agent. Substrate-directed reactions are particularly effective. For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinols can proceed with high diastereoselectivity, where the hydroxyl group directs the zinc-carbenoid reagent to one face of the double bond, furnishing bicyclopropanes as a single diastereomer. nih.gov This stereospecificity holds for both E- and Z-alkenes, which are converted to their respective trans- and cis-cyclopropanes. nih.gov The use of chiral auxiliaries on α,β-unsaturated carbonyls is another established method to control the facial selectivity of ylide addition, leading to diastereomerically enriched cyclopropane products. chemrxiv.org

Ring Openings: The opening of the cyclopropane ring can also proceed with high selectivity, often driven by the release of ring strain. The regioselectivity and stereoselectivity of this process are highly dependent on the reaction mechanism and the substituents on the ring. In the oxidative C-C bond cleavage of arylcyclopropanes, the electronic nature of the aryl substituents can determine which cyclopropane bond is broken. epfl.ch For instance, a complete inversion of regioselectivity can be observed in some photocatalytic reactions by tuning the electronic properties of the system. epfl.ch Furthermore, the stereochemistry of the starting cyclopropane can dictate the stereochemistry of the resulting acyclic product, as seen in the diastereoselective ring-opening reactions of polysubstituted cyclopropanes. nih.gov

| Transformation | Controlling Factor | Example Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Ring Closure (Cyclopropanation) | Directing group on substrate (e.g., -OH) | Directed Simmons-Smith Reaction nih.gov | High diastereoselectivity; formation of a single diastereomer. |

| Ring Closure (Cyclopropanation) | Chiral auxiliary on alkene | Asymmetric Michael-initiated ring closure chemrxiv.org | Formation of one major diastereomer over the other. |

| Ring Opening | Electronic effects of aryl substituents | Oxidative C-C bond cleavage via a radical cation epfl.ch | Regioselective cleavage of a specific C-C bond. |

| Ring Opening | Pre-existing stereochemistry of the ring | Tandem Heck addition and ring opening nih.gov | Transfer of stereochemistry from the cyclopropane to the acyclic product. |

This table describes factors that influence diastereoselectivity in reactions involving the formation and cleavage of the cyclopropane ring.

Iv. Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a powerful method for delineating the carbon-hydrogen framework of 2-cyclopropyl-5-methylbenzoic acid. Through a combination of one-dimensional and multidimensional experiments, a comprehensive picture of the molecule's structure can be assembled.

The ¹H NMR spectrum of this compound displays a set of characteristic signals corresponding to the aromatic, cyclopropyl (B3062369), methyl, and carboxylic acid protons. The aromatic protons typically appear as multiplets in the downfield region, a consequence of the ring current effect of the benzene (B151609) ring. mriquestions.com The methyl protons present as a singlet, while the cyclopropyl protons give rise to complex multiplets in the upfield region due to their unique chemical environment and spin-spin coupling interactions. organicchemistrydata.org The acidic proton of the carboxylic acid group is often observed as a broad singlet, with its chemical shift being highly dependent on factors such as solvent and concentration due to hydrogen bonding effects. mriquestions.comorganicchemistrydata.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position. The aromatic carbons exhibit signals in the intermediate region, with their specific shifts influenced by the positions of the cyclopropyl and methyl substituents. The methyl carbon and the carbons of the cyclopropyl ring resonate at the most upfield positions. irispublishers.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170.0 - 175.0 |

| Aromatic C1-H | - | 128.0 - 132.0 |

| Aromatic C2-H | 7.0 - 7.5 (m) | 125.0 - 130.0 |

| Aromatic C3-H | 7.0 - 7.5 (m) | 130.0 - 135.0 |

| Aromatic C4-H | 7.0 - 7.5 (m) | 128.0 - 132.0 |

| Aromatic C5-H | - | 138.0 - 142.0 |

| Aromatic C6-H | 7.0 - 7.5 (m) | 125.0 - 130.0 |

| Methyl (-CH₃) | 2.3 - 2.5 (s) | 20.0 - 25.0 |

| Cyclopropyl CH | 1.5 - 2.0 (m) | 20.0 - 25.0 |

| Cyclopropyl CH₂ | 0.5 - 1.2 (m) | 5.0 - 15.0 |

This table is generated based on typical chemical shift ranges for similar functional groups and structures.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. ni.ac.rsscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduyoutube.com This is crucial for assigning the signals of the aromatic, methyl, and cyclopropyl protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons. sdsu.eduyoutube.com HMBC is instrumental in establishing the connectivity between the cyclopropyl ring, the methyl group, and the carboxylic acid group to the aromatic ring. For instance, correlations would be expected between the cyclopropyl methine proton and the aromatic carbons it is attached to and adjacent to.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. acs.org This can be used to determine the preferred conformation of the cyclopropyl group relative to the plane of the aromatic ring.

The cyclopropyl group exhibits significant magnetic anisotropy, which influences the chemical shifts of nearby protons. mriquestions.comorganicchemistrydata.org This effect is analogous to the ring current effect observed in aromatic systems. mriquestions.com Protons situated above or below the plane of the cyclopropyl ring experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift). organicchemistrydata.org This anisotropy contributes to the complex multiplet patterns observed for the cyclopropyl protons and can also affect the chemical shifts of the adjacent aromatic protons. The strained nature of the three-membered ring leads to a high degree of s-character in the C-C bonds, which also influences the electronic environment and, consequently, the NMR chemical shifts.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" based on the vibrational modes of a molecule. libretexts.orgamericanpharmaceuticalreview.comrsc.org These techniques are particularly useful for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its three main structural components:

Carboxylic Acid: This group gives rise to several distinct and intense bands. The O-H stretching vibration appears as a very broad band in the region of 3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. spectroscopyonline.compressbooks.pub The C=O (carbonyl) stretching vibration is a strong, sharp peak typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. spectroscopyonline.compressbooks.pub The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region. spectroscopyonline.com

Aromatic Ring: The aromatic ring exhibits C-H stretching vibrations typically above 3000 cm⁻¹. davuniversity.org C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. davuniversity.orgmdpi.com Out-of-plane C-H bending vibrations are also observed at lower frequencies and are indicative of the substitution pattern on the ring.

Cyclopropyl Ring: The C-H stretching vibrations of the cyclopropyl group often appear at slightly higher frequencies than those of unstrained alkanes, sometimes in the 3100-3000 cm⁻¹ range. uomustansiriyah.edu.iq The ring also has characteristic "ring breathing" and deformation modes at lower frequencies.

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| C=O stretch | 1710 - 1680 | Strong | |

| C-O stretch | 1320 - 1210 | Medium-Strong | |

| O-H bend | 960 - 900 | Medium, Broad | |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium-Weak |

| C=C stretch | 1600 - 1450 | Medium-Weak | |

| Cyclopropyl Ring | C-H stretch | 3100 - 3000 | Medium-Weak |

| Methyl Group | C-H stretch | 2960 - 2850 | Medium |

This table is compiled from general spectroscopic data for the respective functional groups. spectroscopyonline.comdavuniversity.orgiitm.ac.in

While primarily used for qualitative identification, vibrational spectroscopy, particularly FTIR, can also be employed for quantitative analysis. richmondscientific.com The intensity of an absorption band, as determined by its integrated area, is proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. libretexts.org By creating a calibration curve using standards of known concentration, it is possible to determine the concentration of this compound in a sample. richmondscientific.com For this purpose, a well-resolved and intense band, such as the carbonyl C=O stretching vibration, is typically chosen. However, factors such as sample preparation, particle size, and potential interferences from other components in a mixture must be carefully controlled to ensure accurate quantitative results. mpg.de

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by its chromophores: the benzene ring and the carboxyl group. The benzene ring exhibits characteristic π → π* transitions. In unsubstituted benzene, these appear as a strong primary band (E-band) around 200 nm and a weaker, structured secondary band (B-band) near 254 nm. up.ac.za

When the carboxyl group (-COOH) is attached to the benzene ring to form benzoic acid, it acts as a chromophore itself and also modifies the benzene transitions. up.ac.za The carboxyl group has a weak n → π* transition and also engages in conjugation with the benzene ring. This conjugation involves the delocalization of π electrons from the ring to the carbonyl group, which typically causes a bathochromic (red) shift of the primary and secondary benzene bands to longer wavelengths. up.ac.za

The substituents on the benzoic acid ring further modulate the absorption spectrum:

Cyclopropyl Group: The cyclopropyl group can conjugate with the adjacent π-system of the benzene ring. edubull.comacs.org The strained sigma bonds (Walsh orbitals) of the cyclopropyl ring have π-character, allowing them to donate electron density to the aromatic ring. This extended conjugation is expected to cause a further bathochromic shift of the π → π* transitions compared to benzoic acid. edubull.com

Methyl Group: The methyl group (-CH₃) is a weak, electron-donating group through an inductive effect. This effect slightly perturbs the energy levels of the benzene π-orbitals, typically causing a small bathochromic shift. pharmaguideline.compressbooks.pub

Therefore, the UV-Vis spectrum of this compound is predicted to show π → π* transitions at longer wavelengths than benzoic acid due to the combined conjugative effect of the cyclopropyl group and the inductive effect of the methyl group. The weak n → π* transition of the carbonyl group may be observed as a shoulder on the main absorption bands or be obscured by them. up.ac.za

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Transition | Approximate λmax (nm) | Chromophore/Effect |

| π → π* (Primary) | ~235-245 | Phenyl ring conjugated with -COOH and cyclopropyl group |

| π → π* (Secondary) | ~280-290 | Phenyl ring conjugated with -COOH and cyclopropyl group |

| n → π* | ~300-320 (weak) | Carbonyl group |

Note: These are estimated values. Experimental values will vary with solvent and precise electronic interactions.

Solvatochromism describes the shift in the position of absorption bands in a UV-Vis spectrum when the polarity of the solvent is changed. academie-sciences.fr Studying these shifts provides insight into the change in dipole moment of the molecule upon electronic excitation.

For this compound, two main transitions are considered:

π → π Transitions:* These transitions generally involve an excited state that is more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift (shift to longer wavelengths). academie-sciences.fr

n → π Transitions:* This transition involves the excitation of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital. The ground state is stabilized in polar, protic solvents (like ethanol (B145695) or water) through hydrogen bonding with the carbonyl oxygen. This stabilization is greater than any stabilization of the less polar excited state. Consequently, increasing solvent polarity leads to a larger energy gap for the transition, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths). up.ac.zaacademie-sciences.fr

By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water), one can observe these characteristic shifts and confirm the nature of the electronic transitions. dergipark.org.tr

Table 3: Expected Solvatochromic Shifts for this compound

| Solvent | Polarity (ET(30) Value) | Predicted λmax for π → π* (nm) | Predicted λmax for n → π* (nm) | Type of Shift |

| Hexane | Low | ~280 | ~320 | Reference |

| Dichloromethane | Intermediate | ~285 | ~312 | Bathochromic (π→π), Hypsochromic (n→π) |

| Ethanol | High (Protic) | ~290 | ~305 | Bathochromic (π→π), Hypsochromic (n→π) |

| Water | Very High (Protic) | ~292 | ~300 | Bathochromic (π→π), Hypsochromic (n→π) |

Note: ET(30) is a common scale for solvent polarity. google.com The λmax values are illustrative to show the trend.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. snmjournals.org While nominal mass spectrometry would identify this compound (C₁₁H₁₂O₂) as having a molecular weight of 176, HRMS can distinguish it from other isomers or compounds with the same nominal mass but different elemental formulas (e.g., C₁₀H₈O₃, nominal mass 176).

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). For this compound, the calculated monoisotopic mass of the neutral molecule [M] and its protonated form [M+H]⁺, commonly observed in techniques like Electrospray Ionization (ESI), can be determined with high precision. sci-hub.se

Table 4: HRMS Data for this compound

| Species | Elemental Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₁₁H₁₂O₂ | 176 | 176.08373 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₃O₂⁺ | 177 | 177.09156 |

| Sodium Adduct [M+Na]⁺ | C₁₁H₁₂O₂Na⁺ | 199 | 199.07352 |

An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition.

Mass spectrometry requires the analyte to be ionized. For a molecule like this compound, "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable, as they typically generate the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal initial fragmentation. sci-hub.selibretexts.org "Hard" techniques like Electron Impact (EI) ionization create a radical cation [M]•⁺ that is energetically unstable and readily undergoes fragmentation, providing rich structural information. chemguide.co.uk

The fragmentation pattern is a molecular fingerprint. For benzoic acid derivatives, characteristic fragmentation pathways involve losses from the carboxylic acid group and cleavages within the aromatic ring system. docbrown.infolibretexts.org

Key predicted fragmentation pathways for this compound ([M]•⁺, m/z = 176) under EI conditions include:

Loss of a hydroxyl radical (-•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion. docbrown.infolibretexts.org

[C₁₁H₁₂O₂]•⁺ → [C₁₁H₁₁O]⁺ + •OH (m/z 176 → 159)

Loss of the carboxyl group (-•COOH): This involves cleavage of the bond between the ring and the carboxyl group. docbrown.info

[C₁₁H₁₂O₂]•⁺ → [C₁₀H₁₁]⁺ + •COOH (m/z 176 → 131)

Loss of water (H₂O) via ortho-effect: The ortho-positioning of the cyclopropyl group may facilitate the loss of a water molecule, although this is more common with groups containing abstractable hydrogens.

Fragmentation of the acylium ion: The m/z 159 ion can further lose carbon monoxide (CO).

[C₁₁H₁₁O]⁺ → [C₁₀H₁₁]⁺ + CO (m/z 159 → 131)

Fragmentation of the ring: The resulting hydrocarbon ions (e.g., m/z 131) can undergo further fragmentation, such as the loss of a methyl radical (-•CH₃) or cleavage of the cyclopropyl ring.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 176 | [C₁₁H₁₂O₂]•⁺ | Molecular Ion (Parent Peak) |

| 159 | [M - •OH]⁺ | Loss of hydroxyl radical from -COOH |

| 131 | [M - •COOH]⁺ or [M - •OH - CO]⁺ | Loss of carboxyl group or subsequent loss of CO from m/z 159 |

| 116 | [C₉H₈]⁺ | Loss of methyl group from m/z 131 |

| 105 | [C₈H₉]⁺ | Loss of C₂H₂ from m/z 131 (ring fragmentation) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment |

Chromatographic Methods for Analytical Purity Assessment in Research

The determination of purity is a critical aspect of chemical research and development. For this compound, chromatographic methods offer the necessary resolution and sensitivity to detect and quantify potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is essential for separating the main compound from any structurally related impurities that may have arisen during its synthesis.

Method development for a compound like this compound would typically involve a systematic evaluation of several key parameters to achieve optimal separation. Reversed-phase HPLC is a common starting point for such molecules. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Key HPLC Method Parameters:

| Parameter | Typical Conditions for Benzoic Acid Derivatives |

| Stationary Phase | C18 or C8 columns are frequently used due to their hydrophobic nature, which provides good retention for aromatic carboxylic acids. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape. |

| Detection | UV detection is standard for aromatic compounds. The wavelength of maximum absorbance for this compound would be determined, likely in the range of 210-280 nm, to ensure high sensitivity. |

| Flow Rate | A typical flow rate would be around 1.0 mL/min for a standard 4.6 mm internal diameter column. |

| Column Temperature | The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times. |

While a specific, validated HPLC method for this compound is not extensively documented in publicly available research, methods for structurally similar compounds, such as other benzoic acid derivatives, serve as a valuable reference. For instance, the analysis of related compounds often utilizes C18 columns with a mobile phase consisting of acetonitrile and a dilute acid like formic or phosphoric acid. sigmaaldrich.comgoogle.com The purity of final target compounds in research is often confirmed to be ≥95% by HPLC analysis. unipi.it

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound itself is not sufficiently volatile for direct GC analysis due to the presence of the polar carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile form. jfda-online.com

Derivatization and Analysis:

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a non-polar group, thereby increasing the compound's volatility. sigmaaldrich.com Silylation is a widely used derivatization technique for compounds containing hydroxyl, carboxyl, thiol, and amine groups. nih.govresearchgate.netyoutube.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to create trimethylsilyl (B98337) (TMS) esters of carboxylic acids. nih.govyoutube.com These derivatives are significantly more volatile and exhibit good chromatographic behavior. The reaction involves replacing the acidic proton of the carboxyl group with a TMS group.

Following derivatization, the sample is introduced into the GC-MS system. The gas chromatograph separates the derivatized compound from other volatile components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and confirmation of the analyte's identity.

While specific fragmentation patterns for the silylated derivative of this compound are not documented, analysis of related benzoic acid derivatives by GC-MS after derivatization is a well-established method. researchgate.net The mass spectrum would be expected to show a molecular ion peak corresponding to the TMS ester and characteristic fragment ions resulting from the loss of methyl groups, the TMS group, and cleavage of the cyclopropyl ring or the aromatic ring.

Typical GC-MS Parameters for Derivatized Acids:

| Parameter | Typical Conditions |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally used. |

| Injector Temperature | Typically set high enough to ensure rapid volatilization of the derivative without causing thermal degradation. |

| Oven Temperature Program | A temperature ramp is used to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra. |

| Mass Analyzer | A quadrupole or ion trap analyzer is commonly used to separate the fragment ions based on their mass-to-charge ratio. |

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the derivatized this compound.

V. Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and behavior of molecules. For compounds like 2-Cyclopropyl-5-methylbenzoic acid, these methods offer deep insights into the interplay between the cyclopropyl (B3062369), methyl, and carboxylic acid functional groups attached to the benzene (B151609) ring.

Density Functional Theory (DFT) has become a primary tool for the computational study of benzoic acid derivatives due to its favorable balance of accuracy and computational cost. acs.orgnih.gov Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used to investigate molecular structures, vibrational modes, and electronic properties. mdpi.comscispace.com DFT calculations allow for the examination of how the electron-donating nature of the cyclopropyl and methyl groups influences the electronic distribution within the aromatic system and the acidity of the carboxyl group. The theory is effective in elucidating the reactivity of molecular systems. researchgate.net

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, represent another class of powerful computational methods. acs.org While often more computationally intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide benchmark data for molecular geometries and energies. acs.orgnih.gov For complex organic molecules, these calculations can be refined to achieve high accuracy, offering a foundational understanding of the molecule's intrinsic properties in an isolated state. acs.org

The accuracy of any quantum mechanical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For organic molecules containing carbon, hydrogen, and oxygen, Pople-style basis sets are commonly employed. A frequently used example is the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution. nih.govmdpi.comscispace.com This set includes:

Triple-split valence (6-311G): Allows for more flexibility in describing the valence electrons.

Diffuse functions (++): Added to heavy atoms and hydrogen, these are crucial for accurately describing anions and non-covalent interactions. nih.gov

Polarization functions (d,p): These functions allow for the description of non-spherical electron density, which is essential for modeling chemical bonds accurately. nih.gov

The choice of basis set is always a trade-off between computational cost and desired accuracy. While larger basis sets like the Dunning-style correlation-consistent sets (e.g., aug-cc-pVTZ) can offer higher accuracy, they also demand significantly more computational resources. nih.gov For many applications involving molecules of this size, basis sets like 6-311++G(d,p) or def2-TZVP provide reliable results with manageable computational expense. nih.govresearchgate.net

A primary application of DFT is the determination of a molecule's equilibrium geometry—the lowest energy arrangement of its atoms. tau.ac.il This optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov For this compound, a key structural feature is the orientation of the cyclopropyl ring relative to the benzene ring. Computational studies on similar arylcyclopropanes have shown a preference for a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, allowing for effective orbital overlap. epfl.ch

Conformational analysis also investigates the rotation of the carboxylic acid group. The energy landscape can reveal the most stable conformers and the energy barriers between them. These calculations provide detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. mdpi.comresearchgate.net

Below is a representative table of optimized geometric parameters for the key functional groups in a benzoic acid derivative, as would be calculated using DFT at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Experimental Value |

|---|---|---|---|

| Bond Length (Å) | C=O (carboxyl) | 1.210 Å | ~1.21 Å |

| Bond Length (Å) | C-O (carboxyl) | 1.354 Å | ~1.31 Å |

| Bond Length (Å) | O-H (carboxyl) | 0.968 Å | ~0.88 Å |

| Bond Length (Å) | Caromatic-Ccarboxyl | 1.490 Å | ~1.49 Å |

| Bond Length (Å) | Caromatic-Ccyclopropyl | 1.505 Å | ~1.51 Å |

| Bond Angle (°) | O=C-O | 121.4° | ~123.5° |

| Bond Angle (°) | Caromatic-C-O | 112.8° | ~112.2° |

Note: Values are based on data for a similar substituted benzoic acid from literature and are illustrative for this compound. Source: mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. tau.ac.ilresearchgate.net This technique, typically employed in conjunction with DFT (e.g., GIAO-B3LYP), calculates the magnetic shielding tensors for each nucleus in the molecule. scispace.com The theoretical chemical shifts are then obtained by referencing these values to a standard, such as Tetramethylsilane (TMS), which is calculated at the same level of theory. scispace.com

These calculations are highly sensitive to the molecular geometry, making an accurate geometry optimization a critical prerequisite. tau.ac.il Comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data serves as a stringent test of the computed structure. mdpi.comresearchgate.net A strong correlation between theoretical and experimental shifts provides confidence in the structural assignment. researchgate.net

The following table demonstrates a typical comparison between experimental and GIAO-calculated ¹H NMR chemical shifts for protons in a substituted benzoic acid, illustrating the expected accuracy of the method.

| Proton Type | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| -COOH | 8.57 | 8.25 |

| Aromatic -CH | 8.30 - 7.53 | 7.86 - 7.12 |

| Methyl -CH₃ | 2.45 | 2.35 |

| Cyclopropyl -CH | 1.90 | 1.85 |

Note: Values are representative and based on data for analogous structures from literature. The exact shifts for this compound would require specific calculation. Source: mdpi.comresearchgate.net

DFT calculations can predict the vibrational frequencies and corresponding infrared (IR) and Raman intensities of a molecule. nih.gov These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending, twisting). mdpi.com The calculated frequencies are typically harmonic, whereas experimental frequencies are anharmonic. This systematic overestimation is often corrected by applying a scaling factor to the computed values, leading to excellent agreement with experimental spectra. researchgate.net

A detailed analysis of the theoretical vibrations, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of each band in the experimental IR and Raman spectra. mdpi.comresearchgate.net For this compound, this would involve identifying the characteristic stretching frequencies for the carboxyl O-H and C=O bonds, the aromatic C-H bonds, and the unique vibrations associated with the strained cyclopropyl ring.

The table below lists key calculated vibrational frequencies for the functional groups present in the molecule.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3550 | 3300-2500 (Broad, H-bonded) |

| C-H Stretch | Aromatic | ~3100-3000 | 3100-3000 |

| C-H Stretch | Cyclopropyl | ~3080-2990 | 3100-2990 |

| C=O Stretch | Carboxylic Acid | ~1710 | 1725-1700 |

| C-O Stretch | Carboxylic Acid | ~1300 | 1320-1210 |

Note: Frequencies are illustrative, based on typical values for these functional groups from computational studies on related molecules. Source: nih.govmdpi.comresearchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.comsissa.it By calculating the energies of electronic transitions, TD-DFT helps in understanding how the molecule interacts with light. mdpi.com This method can determine the absorption wavelengths (λmax) and the contributions of different molecular orbitals to these transitions. mdpi.com For organic molecules, TD-DFT calculations, often performed with a basis set like 6-311+g(d,p) and a functional such as B3LYP, can predict whether the molecule absorbs in the UVA, UVB, or UVC range. mdpi.com The accuracy of these theoretical spectra can be validated by comparing them with experimental data. mdpi.com The study of electronic spectra is crucial for applications such as designing photoprotective agents. mdpi.com

While specific TD-DFT studies on this compound are not extensively detailed in the provided results, the principles of TD-DFT are broadly applied to similar organic acids. scispace.commdpi.com For instance, in a study on a related benzimidazole (B57391) derivative, TD-DFT was used to explore the electronic characteristics by analyzing the UV-vis spectra in different solvents. mdpi.com Such studies typically involve calculating the excitation energies and oscillator strengths to understand the nature of the electronic transitions. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. youtube.com Computational methods provide several descriptors that help in quantifying and visualizing the electronic characteristics of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to remove an electron from the HOMO to the LUMO. wuxiapptec.com

The HOMO-LUMO gap can be used to predict the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. science.gov The distribution of these frontier orbitals indicates the likely sites of reaction. wuxiapptec.com For many organic molecules, the HOMO is localized on electron-rich parts of the molecule, while the LUMO is on electron-deficient parts. malayajournal.org

Table 1: Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific HOMO-LUMO energy values for this compound were found in the search results. The table is illustrative of how such data would be presented.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow represent intermediate potential values. researchgate.net